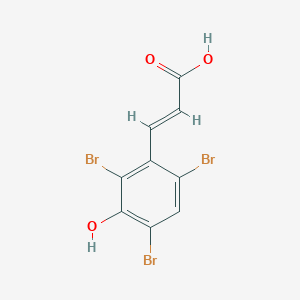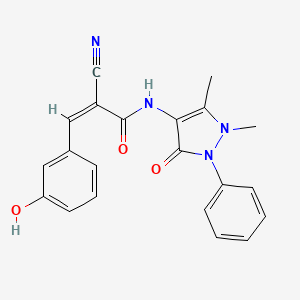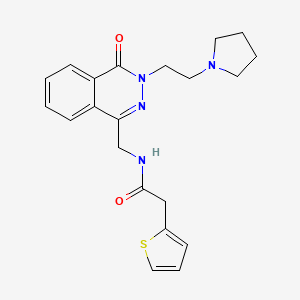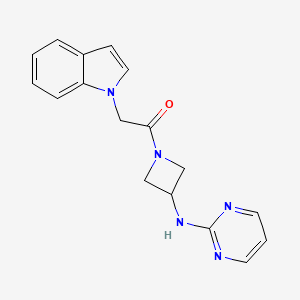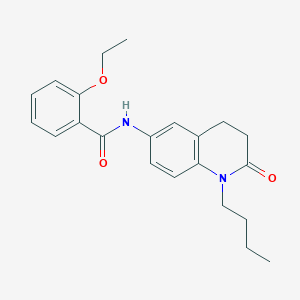
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process. The butyl, ethoxy, and benzamide groups would then be added in subsequent steps.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, along with the attached butyl, ethoxy, and benzamide groups . The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it would likely be reactive towards electrophiles due to the presence of the nitrogen atom in the ring . The benzamide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar benzamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
The compound has been explored in catalytic processes, such as in the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, demonstrating its versatility in synthetic chemistry. This method offers a mild, practical, selective, and high-yielding process, where changing the substituent of the directing/oxidizing group leads to the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Sigma-2 Receptor Probe Development
It serves as a basis for developing novel sigma-2 receptor probes, as illustrated by the synthesis and evaluation of certain benzamide analogs, like RHM-1, which displayed high affinity for sigma-2 receptors. These probes are valuable tools for studying sigma-2 receptors in vitro, contributing to our understanding of their role in biological systems (Xu et al., 2005).
Zinc Sensors for Cellular Analysis
Bisquinoline derivatives, including those related to the chemical structure of interest, have been synthesized and their fluorescent responses toward zinc ion investigated. These compounds exhibit zinc ion-induced fluorescence, making them applicable in the development of cellular fluorescent microscopic analysis tools (Mikata et al., 2009).
Pharmacokinetic and Metabolic Studies
The compound's structure is closely related to those studied for their pharmacokinetic and metabolic profiles, such as YM758, a novel If channel inhibitor. Understanding the metabolism and excretion pathways of these compounds provides insights into the development of safer and more effective therapeutic agents (Umehara et al., 2009).
Tumor Proliferation Imaging
Compounds derived from the structural framework of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide have been utilized in the development of PET imaging agents, such as 18F-ISO-1, for evaluating the proliferative status of solid tumors in humans. This application underscores the potential of these compounds in diagnostic imaging and cancer research (Dehdashti et al., 2013).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological targets. Tetrahydroquinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects.
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-14-24-19-12-11-17(15-16(19)10-13-21(24)25)23-22(26)18-8-6-7-9-20(18)27-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTIRMPPCRWJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

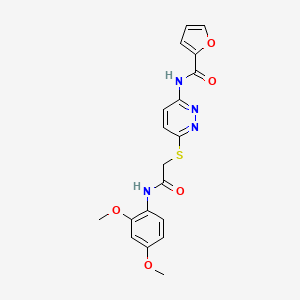
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)

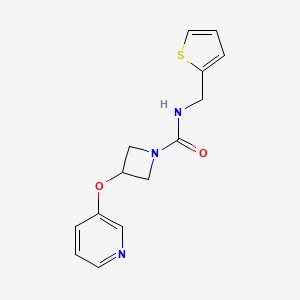
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)

